molecular formula C20H22O4 B12306256 Ajuforrestin B

Ajuforrestin B

Cat. No.: B12306256
M. Wt: 326.4 g/mol
InChI Key: YOJNWDYXALZJGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ajuforrestin B involves several steps, starting from the extraction of the compound from Ajuga forrestii. The plant material is typically subjected to solvent extraction, followed by chromatographic purification to isolate this compound . Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature, but similar compounds often involve steps like oxidation, reduction, and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale extraction from Ajuga forrestii, followed by purification using techniques such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . These methods ensure the high purity and yield of the compound necessary for further applications.

Chemical Reactions Analysis

Types of Reactions

Ajuforrestin B can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the diterpenoid structure.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Properties

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

7,11-dihydroxy-3,4,8,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][1]benzofuran-6-one

InChI

InChI=1S/C20H22O4/c1-9-5-6-20(4)12(11(9)3)7-13(21)15-16(20)18(23)19-14(17(15)22)10(2)8-24-19/h7,10,22-23H,5-6,8H2,1-4H3

InChI Key

YOJNWDYXALZJGT-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C3=C(C(=O)C=C4C3(CCC(=C4C)C)C)C(=C12)O)O

Origin of Product

United States

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